molecular formula C7H7N3 B160234 2-Aminobenzimidazole CAS No. 934-32-7

2-Aminobenzimidazole

Cat. No. B160234
CAS RN: 934-32-7
M. Wt: 133.15 g/mol
InChI Key: JWYUFVNJZUSCSM-UHFFFAOYSA-N
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Description

2-Aminobenzimidazole is a member of the class of benzimidazoles that is benzimidazole in which the hydrogen at position 2 is replaced by an amino group . It has a role as a marine xenobiotic metabolite .


Synthesis Analysis

The synthesis of 2-aminobenzimidazole derivatives includes both one-pot and multistep synthesis methods . The main methods for the preparation of 2-aminobenzimidazole derivatives have been summarized in a mini-review . Their analysis contributes to the development of targeted synthesis of benzothiazole analogs .


Molecular Structure Analysis

The molecular structure of 2-Aminobenzimidazole has been studied using various techniques such as attenuated total reflectance Fourier transform infrared spectroscopy, X-ray photoelectron spectroscopy (XPS), and time-of-flight secondary ion mass spectrometry (ToF-SIMS) . XPS imaging was performed in association with principal component analysis to determine the different phases on the surface .


Chemical Reactions Analysis

2-Aminobenzimidazole has been tested as a corrosion inhibitor for copper in chloride solution . The potentiodynamic curves showed that 2-aminobenzimidazole acts as a mixed-type inhibitor, with a predominant action on the anodic corrosion reaction .


Physical And Chemical Properties Analysis

2-Aminobenzimidazole mitigates brass corrosion after short-, medium-, and long-term immersion periods . A detailed surface analysis of the 2-Aminobenzimidazole adsorbed on the brass surface was performed using various techniques .

Scientific Research Applications

Pharmacological Applications

2-Aminobenzimidazole derivatives are prominent in medicinal chemistry due to their wide range of biological activities. They are commonly used as structural components in the synthesis of various pharmacological agents .

Antitumor Agents: Some derivatives have been identified as potential inhibitors of EGFR and erbB2, which are important targets in cancer therapy .

Proton Pump Inhibitors: Derivatives like pantoprazole and esomeprazole are used to decrease stomach acid production in conditions such as gastroesophageal reflux disease .

Antihelminthic Agents: Compounds like mebendazole and albendazole are effective against parasitic worms .

Antibacterial Agents: Derivatives like ridinilazole have shown efficacy in treating bacterial infections .

Antihistamines: Astemizole and bilastine, derived from 2-aminobenzimidazole, are used to treat allergy symptoms .

Antiviral Agents: Derivatives have been developed to combat viral infections, including HIV-1 through the protection of APOBEC3G protein .

Analytical Chemistry

2-Aminobenzimidazole acts as a receptor in chemosensor analysis, which is crucial for detecting various chemical species .

Chemosensors: These compounds are used in the design of optical chemical sensors, which have applications in medicine, environmental science, and chemical technology .

Material Science

The benzimidazole scaffold is utilized in materials chemistry for its unique properties.

Optical Chemical Sensors: These sensors are used for detecting ions or molecules, with applications in environmental monitoring and medical diagnostics .

Synthesis of Heterocycles

2-Aminobenzimidazole is a key intermediate in the synthesis of imidazo[1,2-a]benzimidazoles, which are important heterocyclic compounds in various chemical syntheses .

Antimicrobial Activity

Derivatives of 2-aminobenzimidazole possess strong antimicrobial properties, making them valuable in the development of new antimicrobial agents .

Anti-Inflammatory and Analgesic Agents

Structure-activity relationship (SAR) studies have shown that certain substituted benzimidazoles exhibit analgesic and anti-inflammatory properties .

Safety And Hazards

2-Aminobenzimidazole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The discovery and investigation of the pharmacological properties of new 2-iminobenzimidazole-based compounds remain a major focus in the drug discovery field . The chemistry of aza-heterocycles has received considerable attention due to the wide spectrum of their biological activity and numerous therapeutic applications in medicine .

properties

IUPAC Name

1H-benzimidazol-2-amine
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InChI

InChI=1S/C7H7N3/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H3,8,9,10)
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InChI Key

JWYUFVNJZUSCSM-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)N
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Molecular Formula

C7H7N3
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DSSTOX Substance ID

DTXSID1024465
Record name 2-Aminobenzimidazole
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Molecular Weight

133.15 g/mol
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Physical Description

Plates (in water); white powder. (NTP, 1992)
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Solubility

>20 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992)
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Product Name

2-Aminobenzimidazole

CAS RN

934-32-7
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Melting Point

435 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: The molecular formula of 2-Aminobenzimidazole is C7H7N3, and its molecular weight is 133.15 g/mol. []

A: 2-Aminobenzimidazole and its derivatives have been characterized by various spectroscopic methods, including IR, 1H NMR, 13C NMR, and mass spectrometry. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] Researchers often use these techniques to confirm the structures of synthesized compounds and analyze their properties.

A: 2-Aminobenzimidazole derivatives exhibit a range of biological activities, and their mechanisms of action vary depending on the specific target. For instance: * Antimicrobial Activity: Some 2-Aminobenzimidazole complexes, like those with Cobalt(II), demonstrate antimicrobial activity, potentially by inhibiting bacterial growth. [] The presence of an amino group at position 2 seems to enhance this activity. [] * Biofilm Inhibition and Dispersal: Certain 2-Aminobenzimidazoles can inhibit and disperse bacterial biofilms. Studies suggest this activity may involve zinc-dependent mechanisms, potentially through direct zinc chelation. [] * Urokinase Inhibition: 2-Aminobenzimidazoles have been identified as urokinase inhibitors. They interact with the enzyme through electrostatic and hydrophobic interactions, as revealed by crystal structure analysis. [] * Acid-Sensing Ion Channel (ASIC) Modulation: Derivatives like Ru-1355 and Ru-1199 potentiate ASICs, particularly ASIC2a, affecting their activation and desensitization kinetics. This potentiation is pH-dependent. []

ANone: The downstream effects of 2-Aminobenzimidazole derivatives are diverse and dependent on the target:

  • Antimicrobial activity: Results in growth inhibition or death of bacteria. [] For example, a 2-Aminobenzimidazole complex exhibited a minimum inhibitory concentration (MIC) of 60 µg/mL against Pseudomonas aeruginosa. []
  • Biofilm disruption: Leads to the breakdown of bacterial biofilms, potentially reducing bacterial persistence and susceptibility to treatment. []
  • Urokinase inhibition: May impact processes like fibrinolysis, cell migration, and tumor invasion due to the role of urokinase in these events. []
  • ASIC modulation: Can alter neuronal excitability and signaling pathways, with potential implications for pain perception and other physiological processes. []

ANone: Structural modifications on the 2-Aminobenzimidazole scaffold significantly influence its activity, potency, and selectivity:

  • N-Arylation: Palladium-catalyzed N-arylation at the amino group and copper-catalyzed N-arylation at the azole nitrogen generate distinct isomers with potentially different biological activities. [, ]
  • Substituent Effects: Introducing various substituents at different positions of the 2-Aminobenzimidazole ring can alter its electronic properties, lipophilicity, and steric hindrance, impacting its interactions with biological targets. [, , ]
  • Metal Complexation: Forming complexes with metals like Cobalt(II) can enhance antimicrobial activity compared to the free ligand. [, ]

ANone: Yes, several studies demonstrate how structural changes in 2-Aminobenzimidazole lead to different biological profiles:

  • Researchers exploring 2-Aminobenzimidazoles as urokinase inhibitors found that while guanidine-based inhibitors had high pKa values (>9.0), those containing 2-Aminobenzimidazole had lower pKa values (around 7.5), potentially leading to improved pharmacokinetic properties. []
  • In the development of VEGFR-2 inhibitors, structural optimization led to the identification of a potent benzoxazole derivative (compound 22) with improved pharmacokinetic properties and efficacy in in vivo models of angiogenesis. []
  • Studies investigating the antimicrobial activity of 2-Aminobenzimidazole derivatives showed that the presence of an amino group at position 2 generally increased their effectiveness against bacteria. []

ANone: Computational chemistry plays a crucial role in understanding and predicting the properties and behavior of 2-Aminobenzimidazole:

  • Molecular Modeling: Researchers use computational tools to study molecular geometry, electronic structure, and interactions with potential targets. [, ]
  • QSAR Studies: Quantitative structure-activity relationship (QSAR) models are developed to correlate the structural features of 2-Aminobenzimidazole derivatives with their biological activities, guiding the design of new compounds with improved properties. []
  • Mechanism Elucidation: Computational methods, such as Density Functional Theory (DFT), can provide insights into reaction mechanisms and help explain experimental observations, as demonstrated in studies on photochemical hydrogen transfer reactions involving 2-Aminobenzimidazole. []

ANone: Here are some examples of how computational chemistry has been applied in 2-Aminobenzimidazole research:

  • A study utilized DFT calculations to investigate the mechanism of photochemical hydrogen transfer from 2-Aminobenzimidazole to aromatic ketones. The calculations suggested the formation of ground state molecular complexes followed by electron transfer and proton transfer steps, leading to the observed radical species. []
  • In another study, researchers employed computational tools like Chemsketch, Molinspiration, PASS, and Discovery Studio to design 2-Aminobenzimidazole analogs with potential hypoglycemic activity. They evaluated the binding affinity of these derivatives to targets like alpha-glucosidase, DPP4, PPARγ, and the IGF-1 receptor, identifying promising candidates. [, ]

ANone: Several methods are available for synthesizing 2-Aminobenzimidazole derivatives, offering flexibility in introducing diverse substituents:

  • Cyclization of Thioureas: A common approach involves reacting o-phenylenediamines with isothiocyanates to form thioureas, followed by cyclization and desulfurization. Various reagents, including mercury(II) oxide, copper(I) chloride, and electrochemical methods, have been employed for this purpose. [, , ]
  • C-H Amination/Acetoxylation of Guanidines: Iodine(III) compounds have been used to promote C-H amination and tandem C-H amination/acetoxylation of guanidines, providing access to 2-Aminobenzimidazoles and their acetoxyl-substituted derivatives. []
  • Other Methods: Researchers have explored alternative routes, such as using acyl isoselenocyanates [] and NBS/oxone promoted cascade reactions. []

ANone: 2-Aminobenzimidazole serves as a versatile building block in various reactions:

  • Multicomponent Reactions: It participates in multicomponent reactions, such as those with dimedone and aldehydes, to afford tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-ones. []
  • Metal Complex Formation: 2-Aminobenzimidazole readily coordinates with transition metal ions, forming complexes with diverse structures and properties. [, , ]
  • Heterocycle Synthesis: It acts as a precursor for synthesizing other heterocycles. For instance, reacting 2-Aminobenzimidazole with acyl isoselenocyanates yields 1,3,5-triazine-2-selenones. []

ANone: While specific data on material compatibility is limited in the provided research, the choice of solvents and reagents in synthetic procedures suggests some level of compatibility. For example:

  • The use of common organic solvents like ethanol, acetone, and dichloromethane in various reactions implies compatibility with these solvents. [, , , ]
  • The successful synthesis of metal complexes suggests compatibility with various metal ions, including Cobalt(II), Nickel(II), Copper(II), and Zinc(II). [, , , ]

A: 2-Aminobenzimidazole derivatives, particularly those incorporating guanidine units, have been investigated as bifunctional organocatalysts in asymmetric synthesis. [] These catalysts can promote reactions like Michael additions and aldol reactions with enantioselectivity.

ANone: 2-Aminobenzimidazole-based organocatalysts function by forming hydrogen bonds with substrates, activating them for nucleophilic attack. The chiral environment provided by the catalyst influences the stereochemical outcome of the reaction.

  • Michael Reactions: 2-Aminobenzimidazoles bearing tertiary amino groups catalyze the enantioselective Michael addition of activated methylene compounds to nitroalkenes. []
  • Aldol Reactions: Diastereomeric 2-Aminopyrimidines with prolinamide units, incorporated into a trans-cyclohexane-1,2-diamine scaffold, catalyze both inter- and intramolecular direct aldol reactions, often under solvent-free conditions. []

ANone: Although not extensively discussed in the provided research, the development of 2-Aminobenzimidazole derivatives as potential drug candidates suggests efforts to optimize their pharmaceutical properties:

  • Structure-Based Design: Modifying substituents on the 2-Aminobenzimidazole core can modulate physicochemical properties like solubility and lipophilicity, potentially influencing bioavailability. [, ]

ANone: The diverse biological activities of 2-Aminobenzimidazole derivatives make them promising candidates for various applications:

  • Antimicrobial Agents: Their activity against bacteria and ability to inhibit/disperse biofilms makes them potentially useful in treating bacterial infections, especially those associated with biofilms. [, , ]
  • Anti-cancer Therapeutics: Inhibitors of enzymes like urokinase and VEGFR-2 hold potential as anti-cancer agents by targeting key processes involved in tumor growth, invasion, and angiogenesis. [, ]
  • Other Therapeutic Areas: The modulation of ASICs by certain 2-Aminobenzimidazole derivatives suggests potential applications in pain management and other conditions where these ion channels play a role. []

ANone: A range of analytical techniques is employed in the research:

  • Spectroscopic Methods: IR, 1H NMR, 13C NMR, and mass spectrometry are routinely used for structural characterization. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]
  • Chromatographic Techniques: Thin-layer chromatography (TLC) monitors reaction progress, while high-performance liquid chromatography (HPLC) is used for separation and quantification, especially in studying reaction kinetics. [, ]
  • Other Techniques: Elemental analysis confirms the composition of synthesized compounds, while X-ray diffraction analysis provides detailed structural information, particularly for metal complexes. [, , , ]

ANone: While a comprehensive historical account is beyond the scope of this Q&A, several notable milestones emerge from the provided research:

  • Early Synthesis and Biological Evaluation: The synthesis and preliminary biological evaluation of 2-Aminobenzimidazole derivatives likely laid the foundation for further exploration of their therapeutic potential. [, , ]
  • Development of Synthetic Methodologies: The continuous development of new and efficient synthetic routes, including those utilizing metal catalysis and multicomponent reactions, has expanded the accessibility of diverse 2-Aminobenzimidazole derivatives. [, , , , , , , , ]
  • Identification of Specific Targets and Mechanisms: Research efforts have led to the identification of specific biological targets, such as urokinase, VEGFR-2, and ASICs, for 2-Aminobenzimidazole derivatives, providing insights into their mechanisms of action and potential therapeutic applications. [, , ]

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